N-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound that features a benzimidazole ring, a chlorophenyl group, and a tetrazole ring. Compounds with these functional groups are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Attachment of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.
Formation of the tetrazole ring: This can be synthesized by the cyclization of an azide with a nitrile.
Final coupling: The final step involves coupling the benzimidazole, chlorophenyl, and tetrazole intermediates under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or tetrazole rings.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with benzimidazole and tetrazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include kinases, proteases, or other critical proteins in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-(4-fluorophenyl)-4-(1H-tetrazol-1-yl)butanamide
- N-(1H-benzimidazol-2-ylmethyl)-3-(4-bromophenyl)-4-(1H-tetrazol-1-yl)butanamide
Uniqueness
The uniqueness of N-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H18ClN7O |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C19H18ClN7O/c20-15-7-5-13(6-8-15)14(11-27-12-22-25-26-27)9-19(28)21-10-18-23-16-3-1-2-4-17(16)24-18/h1-8,12,14H,9-11H2,(H,21,28)(H,23,24) |
InChI Key |
DDBHWZTVFJONAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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